molecular formula C18H18ClN5O2 B2641957 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-isopropoxybenzamide CAS No. 1005292-55-6

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-isopropoxybenzamide

Cat. No. B2641957
CAS RN: 1005292-55-6
M. Wt: 371.83
InChI Key: RWEHTORWFWBMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-isopropoxybenzamide, also known as TAK-915, is a compound that has been extensively studied for its potential as a therapeutic agent for various neurological disorders. TAK-915 is a selective antagonist of the orexin 1 receptor, which is a neuropeptide involved in regulating sleep and wakefulness.

Scientific Research Applications

  • Polymer Synthesis

    • N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-isopropoxybenzamide has applications in the synthesis and characterization of novel aromatic polyimides. These polymers exhibit solubility in organic solvents like DMSO, DMF, and m-cresol and show high thermal stability, with degradation temperatures ranging from 240°C to 550°C. This implies potential use in high-temperature applications (Butt et al., 2005).
  • Medicinal Chemistry

    • In medicinal chemistry, compounds similar to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-isopropoxybenzamide, particularly those with tetrazole rings, have been explored for their potential as antihypertensive agents. This indicates a possible avenue for research into cardiovascular therapeutics (Carini et al., 1991).
  • Agricultural Applications

    • In agriculture, derivatives of 4-chlorophenyl, a component of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-isopropoxybenzamide, are used in the development of solid lipid nanoparticles and polymeric nanocapsules. These carriers are designed for the sustained release of fungicides, offering benefits like reduced toxicity and improved efficiency in plant disease prevention and treatment (Campos et al., 2015).
  • Environmental Monitoring

    • In environmental science, the compound's derivatives have been studied for their occurrence in aquatic environments and potential as endocrine disruptors. This highlights its relevance in environmental monitoring and assessment of human health impacts related to water pollution (Haman et al., 2015).
  • Anticancer Research

    • There is ongoing research into derivatives of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-isopropoxybenzamide for potential anticancer properties. Studies have explored the synthesis, crystal structure, and biological activity of related compounds, indicating a potential role in developing new cancer treatments (He et al., 2014).
  • Insecticidal Activity

    • Compounds containing 4-chlorophenyl, a part of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-isopropoxybenzamide, have been investigated for their insecticidal activity. This includes studies on their stereochemical basis and potential applications in controlling harmful insect populations (Hasan et al., 1996).

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-12(2)26-16-9-3-13(4-10-16)18(25)20-11-17-21-22-23-24(17)15-7-5-14(19)6-8-15/h3-10,12H,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEHTORWFWBMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-isopropoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.